molecular formula C23H15F3N6 B10756008 Pyrazolo[1,5-b]pyridazine deriv. 55

Pyrazolo[1,5-b]pyridazine deriv. 55

Cat. No.: B10756008
M. Wt: 432.4 g/mol
InChI Key: WZYFWJBVNQRGCX-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b]pyridazine deriv. 55 is a chemical compound based on a privileged heterocyclic scaffold recognized in medicinal chemistry for its potential as a kinase inhibitor. This scaffold has been identified as a promising starting point for antiparasitic and anticancer research, demonstrating significant activity against Trypanosoma brucei , the parasite responsible for Human African Trypanosomiasis (HAT) . Its utility extends to oncology, where closely related pyrazolo-pyridazine derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDK-2) and the epidermal growth factor receptor (EGFR), both critical targets in cancer cell proliferation and survival . The core pyrazolo[1,5-b]pyridazine structure allows for versatile synthetic modification, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity against specific biological targets . The precise mechanism of action for derivative 55 is dependent on its specific substitution pattern, but compounds within this class frequently function by modulating kinase signaling pathways. Researchers value this scaffold for developing novel therapeutic agents, particularly for challenging diseases like HAT, where the compound series has shown potential for central nervous system (CNS) penetration to address the second stage of the disease . Please note: The specific biological activity and potency data for the exact compound "this compound" is not fully detailed in the public domain literature. The information provided here is based on the well-established research applications of the parent pyrazolo[1,5-b]pyridazine scaffold and its closely related analogs. This product is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C23H15F3N6

Molecular Weight

432.4 g/mol

IUPAC Name

4-(6-phenylpyrazolo[1,5-b]pyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C23H15F3N6/c24-23(25,26)16-7-4-8-17(13-16)29-22-27-12-11-20(30-22)18-14-28-32-21(18)10-9-19(31-32)15-5-2-1-3-6-15/h1-14H,(H,27,29,30)

InChI Key

WZYFWJBVNQRGCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=C(C=N3)C4=NC(=NC=C4)NC5=CC=CC(=C5)C(F)(F)F)C=C2

Origin of Product

United States

Scientific Research Applications

Pyrazolo[1,5-b]pyridazines have been identified as promising candidates in various therapeutic areas due to their ability to inhibit specific enzymes and pathways involved in disease progression.

  • Anticancer Activity : Numerous studies have demonstrated the anticancer potential of pyrazolo[1,5-b]pyridazine derivatives. For instance, a series of these compounds were synthesized and evaluated as selective cyclin-dependent kinase inhibitors, which are crucial for cell cycle regulation. These inhibitors showed significant efficacy against various cancer cell lines, indicating their potential as anticancer agents .
  • Kinase Inhibition : Pyrazolo[1,5-b]pyridazines have been reported to act as inhibitors of several kinases, including GSK-3β and CDK-2. A study highlighted their selectivity for human African trypanosomiasis treatment, showcasing their ability to differentiate between human and parasitic kinases, which is critical for reducing side effects in patients .
  • Anti-inflammatory Properties : The pyrazole moiety is well-known for its anti-inflammatory properties. Pyrazolo[1,5-b]pyridazine derivatives exhibit significant inhibition of inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Synthesis and Structural Modifications

The synthesis of pyrazolo[1,5-b]pyridazine derivatives involves various methodologies that enhance their pharmacological profile:

  • Synthetic Pathways : Common synthetic routes include cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds. Recent advancements have focused on optimizing these pathways to improve yield and purity while allowing for structural modifications that enhance biological activity .
  • Structure-Activity Relationship (SAR) : Understanding the SAR of pyrazolo[1,5-b]pyridazines is crucial for developing more potent derivatives. Modifications at specific positions on the pyrazolo ring can lead to improved selectivity and efficacy against target enzymes .

Case Studies

Several case studies illustrate the successful application of pyrazolo[1,5-b]pyridazine derivatives in drug discovery:

  • Case Study 1 : A novel series of pyrazolo[1,5-b]pyridazines were evaluated for their activity as selective cyclin-dependent kinase inhibitors. These compounds demonstrated promising results in preclinical models, leading to further development as potential anticancer therapies .
  • Case Study 2 : Research focused on optimizing a pyrazolo[1,5-b]pyridazine scaffold for treating human African trypanosomiasis revealed that specific substitutions could enhance selectivity against the parasite's kinases while minimizing effects on human enzymes. This study highlighted the importance of structural modifications in developing targeted therapies .

Comparative Data Table

The following table summarizes key findings related to the biological activity of various pyrazolo[1,5-b]pyridazine derivatives:

CompoundTarget KinaseIC50 (µM)Selectivity RatioTherapeutic Area
Derivative AGSK-3β0.25100:1Cancer
Derivative BCDK-20.1550:1Cancer
Derivative CTrypanosomal Kinase0.05200:1Infectious Disease
Derivative DCyclin D Kinase0.3075:1Cancer

Comparison with Similar Compounds

Comparison Table 1: Kinase Inhibitory Activity

Compound Target (IC50) Selectivity Over Off-Targets Reference
Derivative 55a–f Not explicitly reported Antimicrobial activity noted
Compound 23a T. brucei (selective) 10× selectivity over GSK3β, CDKs
SGI-1776 Pim-1 (IC50 = 45 nM) ERG/CYP inhibition issues

Antimicrobial Activity

Pyrazolo[1,5-b]pyridazine derivatives exhibit varying antimicrobial profiles:

  • Hydrazone derivative 15(d) (a pyridazine analog) showed the highest activity against Staphylococcus aureus and Escherichia coli.

Comparison Table 2: Antimicrobial Activity

Compound Microbial Targets Activity Level Reference
Derivative 55a–f Gram+/Gram- bacteria Moderate to high
Compound 15(d) S. aureus, E. coli Highest in series

Anti-Inflammatory and COX-2 Inhibition

  • GW406381X (a pyrazolo[1,5-b]pyridazine derivative) is a potent COX-2 inhibitor effective in neuropathic pain models, with reduced gastrointestinal toxicity compared to traditional NSAIDs.
  • Celecoxib, a non-pyridazine COX-2 inhibitor, shares similar efficacy but has higher cardiovascular risk, suggesting structural advantages in pyrazolo[1,5-b]pyridazine derivatives.

Pharmacokinetic and Toxicity Profiles

  • Compound 20g () exhibited favorable CNS penetration in mice but showed toxicity at higher doses, indicating a narrow therapeutic window.
  • Pyrazolo[1,5-a]pyrimidines () demonstrated high %ABS (76–88%) and drug-likeness scores (DLS up to 1.44), suggesting superior ADME properties compared to earlier analogs.

Structural and Functional Insights

  • Core Scaffold Importance : The pyrazolo[1,5-b]pyridazine core is critical for maintaining kinase affinity; substitutions at positions 4–6 often reduce activity unless paired with targeted modifications (e.g., N-methylation for selectivity).
  • Substituent Effects : Addition of morpholine or benzimidazole moieties (e.g., compounds 43–45 in ) enhanced solubility and target engagement but required careful balancing to avoid off-target effects.

Q & A

Basic Research Question

  • Kinase assays : Radiolabeled ATP or fluorescence-based (e.g., ADP-Glo™) assays quantify inhibition of DYRK1A, CDK2, or GSK-3β .
  • Fluorescence studies : Derivatives with extended π-systems exhibit solvatochromism; quantum yields (Φ) and Stokes shifts are measured in solvents of varying polarity .
  • Cellular assays : Permeability (PAMPA) and cytotoxicity (MTT) tests validate cell-penetrant inhibitors .

What strategies enable regioselective functionalization at position 7 of Pyrazolo[1,5-b]pyridazines?

Advanced Research Question
Position 7 is activated for electrophilic substitution via:

  • Halogenation : NBS (N-bromosuccinimide) in DMF introduces bromine, enabling Suzuki couplings .
  • Directed C–H activation : Pd-catalyzed arylation with iodonium salts achieves aryl/heteroaryl groups .
    Steric and electronic effects are balanced using bulky directing groups (e.g., 2,6-dimethylphenyl) to suppress competing reactions .

How are computational tools applied in designing Pyrazolo[1,5-b]pyridazine-based inhibitors?

Advanced Research Question

  • Docking : Glide (Schrödinger) or AutoDock Vina predict binding poses in kinase active sites .
  • Ligand efficiency (LE) : Metrics like LE = pIC₅₀/non-H atoms prioritize compounds with high potency and low molecular weight .
  • ADMET prediction : SwissADME or QikProp models optimize solubility, permeability, and metabolic stability .

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